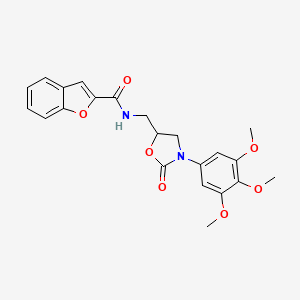
N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H22N2O7 and its molecular weight is 426.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzofuran-2-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, exploring the mechanisms of action, pharmacological effects, and relevant research findings.
Structural Overview
The compound features:
- Oxazolidinone ring : Known for its role in antibacterial activity.
- Trimethoxyphenyl group : Enhances lipophilicity and may influence interactions with biological targets.
- Benzofuran moiety : Associated with various pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : The trimethoxyphenyl group may inhibit tubulin polymerization, disrupting microtubule formation essential for cell division, thereby exhibiting potential anticancer properties.
- Antibacterial Activity : Similar compounds have shown selective antibacterial effects against Gram-positive bacteria by targeting bacterial ribosomes .
- Cytotoxic Effects : The compound's structure suggests potential cytotoxicity against various cancer cell lines, similar to other benzofuran derivatives .
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit varying degrees of antimicrobial activity. Below is a summary of findings related to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(2-hydroxyethyl)-benzenesulfonamide | Amino group substitution | Antibacterial |
| 2-Fluoro-N-(3-pyridyl)-benzenesulfonamide | Fluorine substitution on benzene | Anticancer |
| N-(2-hydroxyethyl)-N'-methyl-benzenesulfonamide | Hydroxyethyl side chain | Anti-inflammatory |
The unique combination of structural elements in this compound may enhance its biological activity compared to simpler analogs.
Case Studies
- Anticancer Studies : In vitro studies have demonstrated that compounds with similar oxazolidinone structures exhibit cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The presence of electron-donating groups significantly enhances activity .
- Antibacterial Screening : Compounds derived from oxazolidinones have been tested against Bacillus subtilis and Escherichia coli, revealing selective action primarily against Gram-positive strains. The minimal inhibitory concentrations (MICs) were determined for several derivatives, showing promising results for further development .
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound. The findings suggest:
- Synergistic Effects : Combinations with other known antibacterial agents could enhance efficacy against resistant strains.
- Structure–Activity Relationship (SAR) : Variations in substituents on the oxazolidinone ring significantly affect biological activity, indicating potential pathways for optimization in drug design .
科学的研究の応用
Chemical Properties and Structure
This compound has a molecular formula of C20H22N2O6 and a molecular weight of approximately 386.4 g/mol. Its structure features an oxazolidinone ring, which is known for its biological activity, particularly in antibiotic properties. The presence of the trimethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to N-((2-oxo-3-(3,4,5-trimethoxyphenyl)oxazolidin-5-yl)methyl)benzofuran-2-carboxamide exhibit antimicrobial properties. The oxazolidinone structure is a common motif in antibiotics such as linezolid, suggesting that this compound may also possess antibacterial activity against resistant strains of bacteria.
2. Anticancer Potential
Studies have shown that benzofuran derivatives can induce apoptosis in cancer cells. The incorporation of the oxazolidinone moiety may enhance this effect, making it a candidate for further investigation as an anticancer agent. Preliminary data suggest that it could inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis.
3. Neuroprotective Effects
The compound's structural characteristics may confer neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Research into related compounds has indicated that they can mitigate oxidative stress and inflammation in neuronal cells.
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of oxazolidinone derivatives against various bacterial strains. The results indicated that compounds with similar structures to this compound demonstrated significant inhibitory effects on Gram-positive bacteria.
Case Study 2: Cancer Cell Line Testing
In vitro studies on cancer cell lines revealed that certain benzofuran derivatives exhibited cytotoxicity at low micromolar concentrations. The mechanism was attributed to the activation of apoptotic pathways, suggesting that further development of this compound could lead to effective anticancer therapies.
特性
IUPAC Name |
N-[[2-oxo-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-5-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7/c1-27-17-9-14(10-18(28-2)20(17)29-3)24-12-15(30-22(24)26)11-23-21(25)19-8-13-6-4-5-7-16(13)31-19/h4-10,15H,11-12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTHPFOZEGPXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2CC(OC2=O)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













